1-ethyl-4-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine;oxalic acid
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Overview
Description
1-ethyl-4-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine;oxalic acid is a complex organic compound with a unique structure that combines a piperazine ring with a phenoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine typically involves multiple steps. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require the use of strong acids and reducing agents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions are possible due to the presence of the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-ethyl-4-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential as a ligand in molecular docking studies.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and anti-tumor activity.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-4-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acids: Used as synthetic intermediates in organic synthesis.
Benzene derivatives: Undergo similar electrophilic aromatic substitution reactions.
Uniqueness
1-ethyl-4-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine is unique due to its specific structure, which combines a piperazine ring with a phenoxypropyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-ethyl-4-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2.C2H2O4/c1-4-7-17-8-9-18(19(16-17)22-3)23-15-6-10-21-13-11-20(5-2)12-14-21;3-1(4)2(5)6/h4,7-9,16H,5-6,10-15H2,1-3H3;(H,3,4)(H,5,6)/b7-4+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUOCDXYILRRGN-KQGICBIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCOC2=C(C=C(C=C2)C=CC)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CCCOC2=C(C=C(C=C2)/C=C/C)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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